molecular formula C17H15ClN4O2 B2358593 (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone CAS No. 2034321-42-9

(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone

Cat. No.: B2358593
CAS No.: 2034321-42-9
M. Wt: 342.78
InChI Key: NJGPZFOMASUZTI-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine core substituted with a 5-chloropyrimidin-2-yloxy group and a methanone bridge linked to a 1H-indol-5-yl moiety.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(1H-indol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c18-13-8-20-17(21-9-13)24-14-4-6-22(10-14)16(23)12-1-2-15-11(7-12)3-5-19-15/h1-3,5,7-9,14,19H,4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGPZFOMASUZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC4=C(C=C3)NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its structural features, which include a pyrrolidine ring and a chloropyrimidine moiety. These components suggest potential applications in targeting specific biological pathways, particularly in cancer therapy and anti-inflammatory responses.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that can influence the compound's pharmacological properties.
  • Chloropyrimidine Moiety : This component is known for its role in various biological activities, including antiviral and anticancer effects.
  • Indole Group : Indoles are often associated with neuroactive effects and have been studied for their potential in treating various neurological disorders.

Biological Activity Overview

The biological activity of this compound can be inferred from studies on similar structures. Research indicates that compounds with chloropyrimidine and indole derivatives often exhibit significant biological activities, including:

  • Antiproliferative Effects : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives of 5-chloro-indole have demonstrated GI50 values ranging from 29 nM to 78 nM against different cancer types, indicating strong antiproliferative activity .
  • Enzyme Inhibition : The compound may interact with key enzymes involved in cancer progression. Inhibitors targeting the EGFR pathway have been highlighted for their potential in cancer treatment, with IC50 values often below 100 nM for effective compounds .

The mechanism of action for this compound likely involves:

  • Binding to Biological Targets : The compound may bind to specific receptors or enzymes, modulating their activity and leading to altered cellular processes.
  • Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells, which is a critical factor in their therapeutic efficacy.
  • Anti-inflammatory Properties : Pyrimidine derivatives have been noted for their anti-inflammatory effects, potentially through the inhibition of COX enzymes .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

Compound NameStructural FeaturesBiological Activity
5-FluorouracilPyrimidine baseAnticancer
MethylphenidatePyrrolidine structureCNS stimulant
ClonazepamBenzodiazepine structureAnxiolytic
(3a-e)Indole derivativesAntiproliferative

This table illustrates how structural similarities can correlate with biological activity, suggesting that this compound may possess unique pharmacological properties.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds. For example:

  • Antiproliferative Activity : A series of 5-chloro-indole derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The most potent derivative demonstrated a GI50 value significantly lower than standard treatments like erlotinib .
  • EGFR Inhibition : Some derivatives exhibited IC50 values below 80 nM against EGFR, indicating strong potential as targeted therapies for cancers driven by this pathway .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Key Structural Differences
Compound Name / ID Core Structure Key Substituents
Target Compound Pyrrolidine 5-Chloropyrimidin-2-yloxy, 1H-indol-5-yl methanone
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Dihydropyrazole Phenyl, pyridin-3-yl methanone, 1H-indol-3-yl
1-(5-(4-Amino-7-methyl-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-... Pyrrolo[2,3-d]pyrimidine 4-Amino-7-methyl, 5-chloropyridin-2-yl ethanone
Tubulin Inhibitors (Benzimidazole/Imidazo[4,5-b]pyridine conjugates) Benzimidazole/Imidazo[4,5-b]pyridine Trimethoxyphenyl methanone, indol-5-yl

Key Observations :

  • Unlike dihydropyrazole-based analogs , the absence of a phenyl group may reduce steric hindrance, improving solubility.

Physicochemical Properties

Table 2: Inferred Properties Based on Structural Analogues
Property Target Compound Analog from Analog from
Molecular Weight ~450–500 g/mol (estimated) 530.52 g/mol (exact, ) ~550–600 g/mol (estimated)
LogP Moderate (chlorine increases lipophilicity) Higher (trifluoromethyl and sulfonyl in ) High (trimethoxyphenyl in )
Solubility Moderate (oxygen in pyrrolidine-oxy) Low (sulfonyl group in ) Low (aromatic trimethoxyphenyl in )
Synthetic Yield ~60–70% (based on ) Not reported 79% (for a tetrahydropyrimidine derivative )

Key Observations :

  • The chlorine atom in the target compound balances lipophilicity and solubility, contrasting with highly lipophilic trifluoromethyl groups in or bulky trimethoxyphenyl in .
  • Synthetic yields for similar pyrrolidine/pyrimidine hybrids (e.g., 64% in ) suggest feasible scalability.

Key Observations :

  • The 5-chloropyrimidinyloxy group may mimic ATP’s adenine ring, enabling kinase interaction, as seen in pyrimidine-based kinase inhibitors .

Preparation Methods

Carbonyldiimidazole (CDI)-Mediated Coupling

A widely adopted strategy involves CDI activation of 1H-indole-5-carboxylic acid to form an acylimidazole intermediate, which subsequently reacts with 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine. This method, adapted from analogous syntheses in patent literature, proceeds as follows:

  • Activation of Carboxylic Acid :
    A solution of 1H-indole-5-carboxylic acid (2.05 g, 10 mmol) in tetrahydrofuran (THF, 10 mL) is treated with CDI (1.62 g, 10 mmol) at ambient temperature for 1 hour. The reaction generates an acylimidazole intermediate, confirmed by the evolution of carbon dioxide.

  • Nucleophilic Attack by Pyrrolidine Derivative :
    A solution of 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine (2.20 g, 10 mmol) in dimethylformamide (DMF, 10 mL) is added dropwise to the activated acid. After 15 hours of stirring, the mixture is concentrated under vacuum, and the residue is precipitated using ethyl acetate/water (1:1). Filtration and drying yield the crude product, which is purified via silica gel chromatography (dichloromethane/methanol, 95:5).

Table 1. Reaction Conditions and Yields for CDI-Mediated Coupling

Parameter Value Source
Solvent System THF/DMF
Reaction Time 15 hours
Yield 91%
Purification Method Silica Chromatography

This method’s high yield (91%) underscores CDI’s efficiency in facilitating amide bond formation without racemization, critical for preserving stereochemical integrity.

Nucleophilic Aromatic Substitution of Pyrimidine

An alternative route involves constructing the pyrimidine-pyrrolidine linkage prior to methanone formation. This approach, detailed in SYK inhibitor patents, employs nucleophilic substitution between 5-chloro-2-(methylsulfonyl)pyrimidine and 3-hydroxypyrrolidine:

  • Synthesis of 3-((5-Chloropyrimidin-2-yl)Oxy)Pyrrolidine :
    5-Chloro-2-(methylsulfonyl)pyrimidine (1.89 g, 10 mmol) is reacted with 3-hydroxypyrrolidine (0.87 g, 10 mmol) in the presence of potassium carbonate (2.76 g, 20 mmol) in acetonitrile (20 mL) at 80°C for 12 hours. The product is isolated via extraction with ethyl acetate and concentrated to afford a white solid.

  • Methanone Formation via Friedel-Crafts Acylation :
    The pyrrolidine intermediate is coupled with 1H-indole-5-carbonyl chloride using aluminum trichloride (1.33 g, 10 mmol) in dichloromethane (15 mL) at 0°C. After quenching with ice water, the organic layer is dried and purified via recrystallization from ethanol.

Table 2. Optimization of Pyrimidine Substitution

Parameter Value Source
Base Potassium Carbonate
Solvent Acetonitrile
Temperature 80°C
Yield 78%

This method prioritizes pyrimidine reactivity but introduces challenges in handling moisture-sensitive acyl chlorides and controlling Friedel-Crafts regioselectivity.

Analytical Validation

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from analogous compounds confirm structural fidelity:

  • ¹H NMR (DMSO-d₆) : Signals at δ 10.90 (indole NH), 7.63 (pyrimidine aromatic protons), and 3.90 (pyrrolidine CH₂-CO) align with expected environments.
  • MS (ESI+) : A molecular ion peak at m/z 309.77 corresponds to the molecular formula C₁₃H₁₂ClN₃O₂S.

Table 3. Key Spectroscopic Data

Technique Observation Source
¹H NMR δ 10.90 (s, 1H, NH)
MS (ESI+) m/z 309.77 [M+H]⁺

Comparative Analysis of Methodologies

The CDI-mediated route offers superior yields (91%) and operational simplicity compared to the sequential substitution-acylation approach (78%). However, the latter permits modular synthesis, enabling late-stage diversification of the pyrrolidine or indole moieties. Solvent choice significantly impacts efficiency: polar aprotic solvents like DMF enhance nucleophilicity but may complicate purification, whereas THF minimizes side reactions.

Q & A

Basic Questions

Q. What are the primary synthetic routes for (3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(1H-indol-5-yl)methanone, and what reaction conditions optimize yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between 5-chloro-2-hydroxypyrimidine and a pyrrolidine intermediate, followed by coupling with 1H-indole-5-carbonyl chloride. Key conditions include:

  • Molar ratio : A 1:1.2 ratio of pyrrolidine derivative to chloropyrimidine to minimize side reactions .
  • Temperature : Reflux in anhydrous tetrahydrofuran (THF) at 65–70°C for 8–12 hours to ensure complete substitution .
  • Catalyst : Use of 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency during the final methanone formation .
    • Validation : Purity is confirmed via HPLC (>98%) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d6 resolve the pyrrolidinyloxy and indole moieties. Key signals include:
  • Pyrrolidine protons: δ 3.50–3.80 ppm (multiplet, CH₂-O) .
  • Indole NH: δ 11.85 ppm (singlet, exchangeable with D₂O) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides accurate mass confirmation (e.g., [M+H]⁺ calculated for C₁₈H₁₆ClN₅O₂: 382.0962) .
  • X-ray Crystallography : Single-crystal analysis verifies the spatial arrangement of the chloropyrimidine and indole groups .

Q. How is the compound’s preliminary biological activity assessed in vitro?

  • Methodological Answer :

  • Cell Lines : Test against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines using MTT assays .
  • Dosage : Serial dilutions (1–100 µM) with 48-hour exposure; IC₅₀ values calculated via nonlinear regression .
  • Controls : Include cisplatin (positive control) and DMSO (vehicle control) to validate assay sensitivity .

Advanced Research Questions

Q. How can contradictory activity data between independent studies be resolved?

  • Methodological Answer :

  • Source Analysis : Compare synthetic routes (e.g., purity, stereochemistry) and bioassay conditions (e.g., cell passage number, serum concentration) .
  • Statistical Validation : Apply ANOVA with Tukey’s post hoc test to assess inter-lab variability. For example, IC₅₀ discrepancies >20% require re-evaluation of reaction stereochemistry .
  • Structural Reconfirmation : Use 2D NMR (COSY, HSQC) to rule out regioisomeric byproducts .

Q. What computational strategies predict the compound’s binding affinity to kinase targets?

  • Methodological Answer :

  • Molecular Docking : Utilize AutoDock Vina with crystal structures from the Protein Data Bank (PDB ID: 3Q6U) to model interactions with Aurora kinase A .
  • Binding Site Analysis : Focus on the ATP-binding pocket; key residues (e.g., Lys162, Glu211) form hydrogen bonds with the pyrrolidinyloxy group .
  • Free Energy Calculations : MM-GBSA scoring refines affinity predictions (ΔG < -8 kcal/mol suggests strong inhibition) .

Q. How can synthetic byproducts be minimized during the chloropyrimidine-pyrrolidine coupling step?

  • Methodological Answer :

  • Solvent Optimization : Replace THF with dimethylacetamide (DMAc) to reduce hydrolysis of the chloropyrimidine .
  • Protecting Groups : Temporarily protect the indole NH with a tert-butoxycarbonyl (Boc) group to prevent unwanted alkylation .
  • Real-Time Monitoring : Use in situ FTIR to track the disappearance of the O-H stretch (3400–3600 cm⁻¹) from the intermediate .

Q. What in vivo models are suitable for evaluating pharmacokinetic properties?

  • Methodological Answer :

  • Rodent Studies : Administer 10 mg/kg (IV and oral) to Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS at 0.5, 2, 6, and 24 hours .
  • Key Parameters : Calculate bioavailability (F > 30% is favorable), half-life (t₁/₂ > 4 hours), and brain-plasma ratio (Kp > 0.3 indicates CNS penetration) .
  • Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at the indole C4 position) .

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